molecular formula C11H19N3O B7511571 2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide

2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide

Cat. No. B7511571
M. Wt: 209.29 g/mol
InChI Key: RVYXLBPJVJCBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide, commonly known as EDP-106, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. EDP-106 is a pyrazole carboxamide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of EDP-106 is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. By inhibiting PDE4, EDP-106 can reduce inflammation and promote tissue repair.
Biochemical and Physiological Effects:
EDP-106 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, EDP-106 has been shown to increase the production of anti-inflammatory cytokines, such as IL-10. EDP-106 has also been shown to reduce the infiltration of inflammatory cells into tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of EDP-106 is its specificity for PDE4. This specificity reduces the risk of off-target effects and makes it a useful tool for studying the role of PDE4 in various biological processes. However, one of the limitations of EDP-106 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on EDP-106. One area of research is the development of more soluble derivatives of EDP-106 that can be used in a wider range of experimental settings. Another area of research is the investigation of the neuroprotective effects of EDP-106 in more detail. Finally, the potential use of EDP-106 as a therapeutic agent in the treatment of inflammatory and neurodegenerative diseases should be further explored.
Conclusion:
In conclusion, EDP-106 is a novel small molecule that has potential applications in various fields of scientific research. Its anti-inflammatory, antitumor, and neuroprotective properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of EDP-106 and to explore its potential applications in more detail.

Synthesis Methods

The synthesis of EDP-106 involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethylpyrazole, which is reacted with ethyl chloroformate to form 2-ethyl-3-methylpyrazole-5-carbonyl chloride. This intermediate is then reacted with N,N-dimethylpropan-2-amine to form EDP-106.

Scientific Research Applications

EDP-106 has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases. EDP-106 has also been shown to have antitumor activity and can be used in the treatment of cancer. In addition, EDP-106 has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-6-14-10(11(15)13(4)5)7-9(12-14)8(2)3/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYXLBPJVJCBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide

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